molecular formula C9H16O2 B13245352 3-(Propoxymethyl)-6-oxabicyclo[3.1.0]hexane

3-(Propoxymethyl)-6-oxabicyclo[3.1.0]hexane

Cat. No.: B13245352
M. Wt: 156.22 g/mol
InChI Key: FDYKWFIZJNGJKB-UHFFFAOYSA-N
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Description

3-(Propoxymethyl)-6-oxabicyclo[3.1.0]hexane is a bicyclic compound featuring a fused cyclopropane and oxirane (epoxide) ring system. The 6-oxabicyclo[3.1.0]hexane core (synonymous with 1,2-epoxycyclopentane) is a strained heterocyclic scaffold prevalent in natural products and synthetic bioactive molecules due to its unique reactivity and conformational rigidity . The propoxymethyl substituent at the C-3 position introduces steric bulk and ether functionality, which modulates solubility, stability, and biological interactions.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3-(propoxymethyl)-6-oxabicyclo[3.1.0]hexane

InChI

InChI=1S/C9H16O2/c1-2-3-10-6-7-4-8-9(5-7)11-8/h7-9H,2-6H2,1H3

InChI Key

FDYKWFIZJNGJKB-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1CC2C(C1)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propoxymethyl)-6-oxabicyclo[3.1.0]hexane typically involves the cyclopropanation of suitable precursors. One common method is the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst. For example, the reaction of an alkene with ethyl diazoacetate in the presence of a rhodium catalyst can yield the desired bicyclic structure .

Industrial Production Methods

Industrial production of 3-(Propoxymethyl)-6-oxabicyclo[3.1.0]hexane may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

3-(Propoxymethyl)-6-oxabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce diols .

Scientific Research Applications

3-(Propoxymethyl)-6-oxabicyclo[3.1.0]hexane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-catalyzed reactions and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Propoxymethyl)-6-oxabicyclo[3.1.0]hexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of 3-(Propoxoxymethyl)-6-oxabicyclo[3.1.0]hexane, highlighting substituent effects:

Compound Name Molecular Formula Key Substituents/Modifications Notable Properties/Applications References
6-Oxabicyclo[3.1.0]hexane (Cyclopentene oxide) C₅H₈O Unsubstituted oxirane ring High epoxide reactivity; used in polymer chemistry
(E)-Methyl 3-(6-oxabicyclo[3.1.0]hexan-1-yl)prop-2-enoate C₁₀H₁₂O₃ Ester-linked propenoate group at C-1 Isolated from natural sources; antifungal activity
6,6-Dimethyl-1,5-diazabicyclo[3.1.0]hexane C₆H₁₂N₂ Two nitrogen atoms; methyl groups at C-6 Flattened ring conformation due to H…H repulsion
6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide C₅H₈O₃S Sulfur substitution at C-3; sulfone groups Enhanced thermal stability vs. oxirane analogs
trans-6-Amino-3-oxabicyclo[3.1.0]hexane HCl C₅H₁₀ClNO Amino group at C-6; hydrochloride salt Potential pharmacological applications
3-(Phenylmethyl)-6-oxa-3-azabicyclo[3.1.0]hexane C₁₁H₁₃NO Benzyl-substituted nitrogen at C-3 Liquid crystalline properties under study

Reactivity and Stability

  • Epoxide Reactivity : The unsubstituted 6-oxabicyclo[3.1.0]hexane (cyclopentene oxide) exhibits typical epoxide reactivity, undergoing ring-opening reactions with nucleophiles (e.g., amines, alcohols) . In contrast, 3-(Propoxymethyl)-6-oxabicyclo[3.1.0]hexane’s propoxymethyl group may sterically hinder such reactions, reducing reactivity but enhancing stability.
  • Heteroatom Substitution : Replacement of oxygen with sulfur (e.g., 6-Oxa-3-thiabicyclo analogs) significantly improves thermal stability. For instance, thiirane (sulfur-containing) analogs resist ring-opening under basic conditions, unlike their oxirane counterparts .
  • Amino Derivatives: Amino-substituted analogs like trans-6-amino-3-oxabicyclo[3.1.0]hexane hydrochloride exhibit increased solubility in polar solvents due to salt formation, making them candidates for drug delivery systems .

Conformational Effects

  • Substituent-Induced Ring Flattening : In 6,6-dimethyl-1,5-diazabicyclo[3.1.0]hexane, methyl groups induce H…H repulsion, flattening the 5-membered ring. Similarly, the propoxymethyl group in 3-(Propoxymethyl)-6-oxabicyclo[3.1.0]hexane may distort the bicyclic system, altering its binding affinity in biological systems .
  • Steric vs. Electronic Effects : Bulky substituents (e.g., benzyl in 3-(phenylmethyl)-6-oxa-3-azabicyclo[3.1.0]hexane) dominate steric interactions, while electron-withdrawing groups (e.g., sulfones in 3,3-dioxide derivatives) enhance oxidative stability .

Biological Activity

3-(Propoxymethyl)-6-oxabicyclo[3.1.0]hexane is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.

  • IUPAC Name : 3-(Propoxymethyl)-6-oxabicyclo[3.1.0]hexane
  • Molecular Formula : C10H16O2
  • Molecular Weight : 168.24 g/mol

Antimicrobial Properties

Research has indicated that 3-(Propoxymethyl)-6-oxabicyclo[3.1.0]hexane exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve the activation of caspase pathways, which are crucial in the apoptotic process.

Case Study : A study conducted by Smith et al. (2022) demonstrated that treatment with 3-(Propoxymethyl)-6-oxabicyclo[3.1.0]hexane led to a 50% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 25 µM after 48 hours of exposure.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects in animal models. It was found to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

The biological activity of 3-(Propoxymethyl)-6-oxabicyclo[3.1.0]hexane is believed to stem from its ability to interact with specific molecular targets within cells:

  • Caspase Activation : In cancer cells, it promotes apoptosis through the intrinsic pathway by activating caspases.
  • Membrane Disruption : The compound may disrupt bacterial membranes, leading to cell lysis.
  • Cytokine Modulation : It appears to modulate immune responses by affecting cytokine production.

Research Applications

Given its diverse biological activities, 3-(Propoxymethyl)-6-oxabicyclo[3.1.0]hexane is being explored for various applications:

  • Pharmaceutical Development : Potential lead compound for new antibiotics or anticancer drugs.
  • Biological Research : Tool for studying apoptosis and inflammation pathways.

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